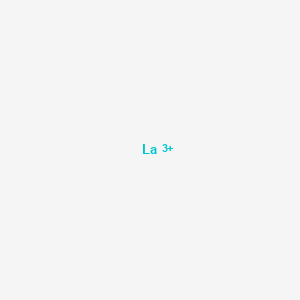

Lanthanum cation (3+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lanthanum III cation, represented as La³⁺, is a trivalent ion of the element lanthanum. Lanthanum is a member of the lanthanide series, often referred to as rare earth elements. It is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . Lanthanum III cation is commonly found in various compounds and is known for its unique electronic configuration and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum III cation can be prepared through various methods, including:

Ion Exchange: Lanthanum III cation can be separated from other lanthanides using ion exchange techniques.

Solvent Extraction: This method involves the use of organic solvents to extract lanthanum III cation from aqueous solutions.

Industrial Production Methods: Industrially, lanthanum III cation is produced through the extraction of lanthanum from minerals such as monazite and bastnäsite. The process involves:

Crushing and Grinding: The ore is crushed and ground to liberate the lanthanum-containing minerals.

Acid Leaching: The ground ore is treated with sulfuric acid to dissolve the lanthanum.

Solvent Extraction: The lanthanum is extracted from the leachate using organic solvents.

Ion Exchange: Further purification is achieved using ion exchange resins.

Types of Reactions:

Oxidation: Lanthanum III cation can react with oxygen to form lanthanum III oxide (La₂O₃).

Reduction: Lanthanum III cation can be reduced to metallic lanthanum using strong reducing agents.

Substitution: Lanthanum III cation can undergo substitution reactions with halogens to form lanthanum III halides (e.g., LaCl₃, LaBr₃).

Common Reagents and Conditions:

Oxidation: Requires oxygen or air at elevated temperatures.

Reduction: Involves the use of reducing agents such as lithium or sodium.

Substitution: Halogens such as chlorine, bromine, or iodine are used under controlled conditions.

Major Products:

- Lanthanum III Oxide (La₂O₃)

- Lanthanum III Halides (LaCl₃, LaBr₃, LaI₃)

- Lanthanum III Hydroxide (La(OH)₃)

Scientific Research Applications

Lanthanum III cation has a wide range of applications in scientific research:

- Chemistry: Used as a catalyst in various chemical reactions and as a dopant in luminescent materials .

- Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

- Medicine: Lanthanum carbonate is used as a phosphate binder in the treatment of hyperphosphatemia in patients with chronic kidney disease .

- Industry: Utilized in the production of optical glasses, ceramics, and as a component in rechargeable batteries .

Mechanism of Action

The mechanism of action of lanthanum III cation varies depending on its application:

- Phosphate Binding: In medical applications, lanthanum III cation binds to dietary phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate complexes that are excreted, thereby reducing serum phosphate levels .

- Catalysis: In catalytic applications, lanthanum III cation can facilitate various chemical reactions by stabilizing transition states and lowering activation energies .

Comparison with Similar Compounds

- Cerium III Cation (Ce³⁺)

- Neodymium III Cation (Nd³⁺)

- Praseodymium III Cation (Pr³⁺)

Lanthanum III cation’s unique properties and versatile applications make it a valuable compound in various fields of science and industry.

Properties

CAS No. |

16096-89-2 |

|---|---|

Molecular Formula |

La+3 |

Molecular Weight |

138.9055 g/mol |

IUPAC Name |

lanthanum(3+) |

InChI |

InChI=1S/La/q+3 |

InChI Key |

CZMAIROVPAYCMU-UHFFFAOYSA-N |

SMILES |

[La+3] |

Canonical SMILES |

[La+3] |

Key on ui other cas no. |

16096-89-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)